Disperseyellow39

Overview

Description

Synthesis Analysis

Disperse Yellow dyes, including Disperse Yellow 39, are typically synthesized through diazotization reactions followed by coupling with suitable aromatic compounds. A specific example involves the synthesis of related dyes through the reaction of diazonium salts of aromatic amines with N,N-diethylaniline or 3-methyl-1-phenyl-2-pyrazolin-5-one. The products are further processed to enhance their dyeing properties (Zhang Shufen, 2013).

Molecular Structure Analysis

The molecular and crystal structures of azo dyes, including those similar to Disperse Yellow 39, reveal significant insights into their properties. Studies have shown that hydrogen bonding and π–π stacking interactions are crucial in determining the molecular packing frameworks of these dyes, affecting their dyeing behavior and stability (Wei Huang, 2008).

Chemical Reactions and Properties

Azo dyes undergo various chemical reactions, notably azo-hydrazone tautomerism, which can be influenced by pH control and metal-ion complexation. This tautomerism impacts the dye's color and stability, making it a significant factor in dye chemistry (Xiao-Chun Chen et al., 2012).

Physical Properties Analysis

The solubility of disperse dyes in supercritical carbon dioxide is an essential physical property, influencing their application in dyeing processes. Studies have shown that the solubilities of dyes like Disperse Yellow 39 are significantly enhanced under supercritical conditions, offering environmentally friendly and efficient dyeing methods (Ho-mu Lin et al., 2004).

Chemical Properties Analysis

The interaction of Disperse Yellow dyes with various substrates and the impact of structural variations on their dyeing performance and fastness properties are critical chemical properties. For example, modifications in the dye structure can lead to different dyeing behaviors on polyester fabrics, affecting the color strength and fastness (J. Suesat et al., 2011).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Consumer Product Safety .

Application Summary

Disperse Yellow 39 is used in consumer products, particularly in the dyeing process. It’s one of the many potentially hazardous allergenic and carcinogenic dyes detailed in many consumer product suppliers’ Restricted Substances Lists (RSL) .

Methods of Application

The dye is analyzed using Waters ACQUITY UPLC H-Class, coupled with the tandem quadrupole MS, Xevo TQD . This allows for the rapid analysis of positive and negative dyes in the same analysis .

Results or Outcomes

The method developed for the analysis of disperse dyes in consumer products resulted in a greater than five times increase in sample throughput and in excess of 86% less solvent usage when compared to standard methodology .

Use in Biologically Active Pyridone-Based Disperse Dyes

Specific Scientific Field

This application falls under the field of Environmental Chemistry and Technology .

Application Summary

Disperse Yellow 39 may be used as a disperse dye for hydrophobic fabrics utilizing an environmentally benign high-temperature dyeing method . Disperse dyes based on pyridone moieties have been found to have antioxidant, antimicrobial, and anticancer properties .

Methods of Application

Pyridone derivatives have found wide application in the synthesis of azo dyes, particularly as disperse dyes . Some researchers have developed green syntheses of these pyridone derivatives using microwave or ultrasound irradiation .

Results or Outcomes

The use of disperse dyes has increased due to the global production of polyester fibers over the past two decades . These dyes show excellent affinity for polyester fabrics .

Determination of EU-Banned Disperse Dyes

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Application Summary

Disperse Yellow 39 is used in the determination of EU-banned disperse dyes by LC/MSD TOF . This method is used to identify and quantitate the disperse dyes used in textiles .

Methods of Application

The dye is analyzed using the Agilent liquid chromatograph/mass selective detector time-of-flight (LC/MSD TOF) instrument . This allows for the accurate mass and high resolution analysis of dyes .

Results or Outcomes

The method developed for the analysis of disperse dyes resulted in a greater than five times increase in sample throughput and in excess of 86% less solvent usage when compared to standard methodology .

Use in Textile Industry

Specific Scientific Field

This application falls under the field of Textile Engineering .

Application Summary

Disperse Yellow 39 is used in the textile industry, particularly in the dyeing of hydrophobic textile materials via colloid dispersion . This distinct class of dyestuff is suitable for synthetic fibers like polyesters, acetates, and polyamides .

Methods of Application

To enhance dispersal, additional chemicals are employed . The small size of the dye molecule is a defining characteristic of disperse dyes . Dispersing agents are crucial components effective under dyeing conditions and stable to challenges like hard water and high temperatures .

Results or Outcomes

The use of disperse dyes has increased due to the global production of polyester fibers over the past two decades . These dyes show excellent affinity for polyester fabrics .

Rapid Screening of Synthetic Dyes

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Application Summary

Disperse Yellow 39 is used in the rapid screening of synthetic dyes, including disperse, basic, acid, solvent, and direct dyes . This method is particularly useful for monitoring dyes listed in the Oeko-Tex Standard 100 and 2009/567/EC .

Methods of Application

The dye is analyzed using the Waters® ACQUITY UPLC® H-Class System with the ACQUITY® QDa® Detector . This allows for the monitoring of a total of 36 different types of dyes .

Results or Outcomes

The method developed for the rapid screening of synthetic dyes provides more selectivity and confidence in their identification .

Use in Dyeing Hydrophobic Textile Materials

Specific Scientific Field

This application falls under the field of Textile Engineering .

Application Summary

Disperse Yellow 39 is used in the dyeing of hydrophobic textile materials via colloid dispersion . This distinct class of dyestuff is suitable for synthetic fibers like polyesters, acetates, and polyamides .

Methods of Application

To enhance dispersal, additional chemicals are employed . The small size of the dye molecule is a defining characteristic of disperse dyes . Dispersing agents are crucial components effective under dyeing conditions and stable to challenges like hard water and high temperatures .

Results or Outcomes

The use of disperse dyes has increased due to the global production of polyester fibers over the past two decades . These dyes show excellent affinity for polyester fabrics .

Safety And Hazards

properties

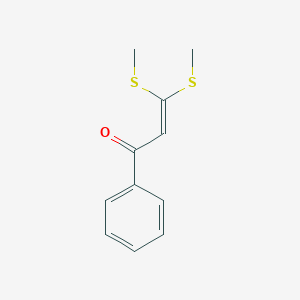

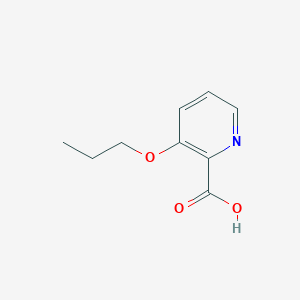

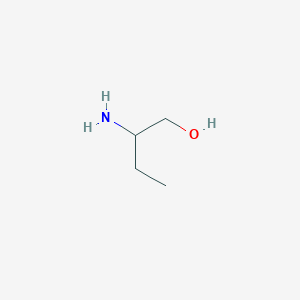

IUPAC Name |

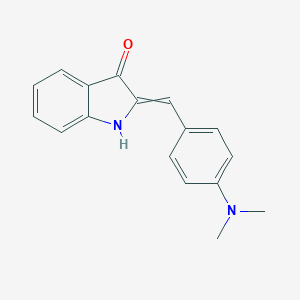

2-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18-16/h3-11,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKZIUJTLUGSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316182 | |

| Record name | Disperse Yellow 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disperseyellow39 | |

CAS RN |

12236-29-2 | |

| Record name | Disperse Yellow 39 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12236-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Yellow 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-Indol-3-one, 2-[[4-(dimethylamino)phenyl]methylene]-1,2-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B80443.png)